Palladium(II)[1,3-bis(diphenylphosphino)propane]-bis(benzonitrile)-bis-tetrafluoroborate Palladium(II)[1,3-bis(diphenylphosphino)propane]-bis(benzonitrile)-bis-tetrafluoroborate
Brand Name: Vulcanchem
CAS No.: 175079-12-6
VCID: VC20920677
InChI: InChI=1S/C27H26P2.2C7H5N.2BF4.Pd/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;2*8-6-7-4-2-1-3-5-7;2*2-1(3,4)5;/h1-12,14-21H,13,22-23H2;2*1-5H;;;/q;;;2*-1;+2
SMILES: [B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Pd+2]
Molecular Formula: C41H36B2F8N2P2Pd
Molecular Weight: 898.7 g/mol

Palladium(II)[1,3-bis(diphenylphosphino)propane]-bis(benzonitrile)-bis-tetrafluoroborate

CAS No.: 175079-12-6

Cat. No.: VC20920677

Molecular Formula: C41H36B2F8N2P2Pd

Molecular Weight: 898.7 g/mol

* For research use only. Not for human or veterinary use.

Palladium(II)[1,3-bis(diphenylphosphino)propane]-bis(benzonitrile)-bis-tetrafluoroborate - 175079-12-6

Specification

CAS No. 175079-12-6
Molecular Formula C41H36B2F8N2P2Pd
Molecular Weight 898.7 g/mol
IUPAC Name benzonitrile;3-diphenylphosphanylpropyl(diphenyl)phosphane;palladium(2+);ditetrafluoroborate
Standard InChI InChI=1S/C27H26P2.2C7H5N.2BF4.Pd/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;2*8-6-7-4-2-1-3-5-7;2*2-1(3,4)5;/h1-12,14-21H,13,22-23H2;2*1-5H;;;/q;;;2*-1;+2
Standard InChI Key VCESXCUPOICDRS-UHFFFAOYSA-N
SMILES [B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Pd+2]
Canonical SMILES [B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Pd+2]

Introduction

Chemical Structure and Properties

Molecular Structure

Palladium(II)[1,3-bis(diphenylphosphino)propane]-bis(benzonitrile)-bis-tetrafluoroborate possesses a complex three-dimensional structure centered around a palladium(II) metal ion. The coordination sphere of the palladium atom consists of a bidentate 1,3-bis(diphenylphosphino)propane ligand (commonly known as dppp in scientific literature, though we will use the full name throughout this article) and two benzonitrile ligands. The tetrafluoroborate ions (BF4-) serve as counter-ions to balance the positive charge on the palladium complex .
The 1,3-bis(diphenylphosphino)propane ligand coordinates to the palladium through its two phosphorus atoms, forming a chelate ring that enhances the stability of the complex. Each phosphorus atom in this ligand bears two phenyl groups, contributing to both the steric bulk and electronic properties of the catalyst. The benzonitrile ligands coordinate through their nitrogen atoms, providing additional stabilization to the palladium center while maintaining its catalytic activity.

Physical Properties

The physical properties of Palladium(II)[1,3-bis(diphenylphosphino)propane]-bis(benzonitrile)-bis-tetrafluoroborate are summarized in Table 1 below.
Table 1: Physical Properties of Palladium(II)[1,3-bis(diphenylphosphino)propane]-bis(benzonitrile)-bis-tetrafluoroborate

PropertyValueReference
CAS Number175079-12-6
Molecular FormulaC41H36B2F8N2P2Pd
Molecular Weight898.71 g/mol
Physical StateSolid
AppearanceCrystalline solid
Melting PointNot reported in literature-
Boiling PointNot reported in literature-
DensityNot reported in literature-
The compound exists as a solid at room temperature and is typically available in powder form for laboratory and industrial applications. Its high molecular weight is consistent with its complex structure incorporating multiple aromatic rings and functional groups .

Chemical Properties

Palladium(II)[1,3-bis(diphenylphosphino)propane]-bis(benzonitrile)-bis-tetrafluoroborate exhibits chemical properties characteristic of palladium(II) complexes with mixed ligand systems. The palladium center can undergo various transformations including ligand exchange, oxidative addition, reductive elimination, and coordination with additional substrates during catalytic cycles.
The 1,3-bis(diphenylphosphino)propane ligand provides electronic stabilization to the palladium center while also influencing its steric environment. This bidentate phosphine ligand creates a specific bite angle that affects the reactivity and selectivity of the catalyst in various transformations. The benzonitrile ligands are relatively labile and can be displaced by incoming substrates during catalytic processes, enabling the complex to engage in diverse reaction pathways .
The tetrafluoroborate counter-ions contribute to the compound's solubility properties and may influence its reactivity in certain solvent systems. These counter-ions are generally non-coordinating, allowing the palladium center to maintain open coordination sites for substrate binding and activation.

Synthesis Methods

The synthesis of Palladium(II)[1,3-bis(diphenylphosphino)propane]-bis(benzonitrile)-bis-tetrafluoroborate typically involves the reaction of palladium(II) precursors with the 1,3-bis(diphenylphosphino)propane ligand and benzonitrile in the presence of tetrafluoroborate ions.
A general synthetic approach involves the following steps:

  • Preparation of a suitable palladium(II) source, such as palladium(II) chloride or another palladium salt

  • Introduction of the 1,3-bis(diphenylphosphino)propane ligand to coordinate with the palladium center

  • Addition of benzonitrile to occupy the remaining coordination sites

  • Incorporation of tetrafluoroborate ions as counter-ions, typically through anion exchange
    The specific reaction conditions, including temperature, solvent system, and reaction time, are crucial for obtaining high purity products with the desired structural features.

Applications in Catalysis

Palladium(II)[1,3-bis(diphenylphosphino)propane]-bis(benzonitrile)-bis-tetrafluoroborate functions as a highly effective catalyst in various organic transformations. The complex's catalytic activity stems from the palladium center's ability to facilitate bond-forming and bond-breaking processes while being stabilized by the surrounding ligand environment .
This compound serves as a catalyst or precatalyst in several important reaction types:

  • Cross-coupling reactions: The palladium complex can catalyze various cross-coupling transformations including Suzuki-Miyaura, Heck, and Sonogashira reactions, which are fundamental in organic synthesis for forming carbon-carbon bonds.

  • Carbonylation reactions: The complex can facilitate the insertion of carbon monoxide into organic substrates, enabling the synthesis of carbonyl-containing compounds.

  • Hydrogenation processes: The catalyst can activate hydrogen for addition across unsaturated bonds in organic substrates.

  • C-H activation reactions: The palladium center can promote the functionalization of typically unreactive C-H bonds in organic molecules .
    The catalytic performance of this compound is enhanced by its unique structural features, particularly the combination of the bidentate phosphine ligand and the labile benzonitrile ligands, which creates a balance between stability and reactivity necessary for efficient catalysis .

Safety AspectDetailsReference
ClassificationHazardous substance
Hazard StatementH314 (Causes severe skin burns and eye damage)
Recommended ProtectionProtective clothing, eyewear, gloves
Storage RequirementsStore in cool, dry conditions away from incompatible materials
Disposal ConsiderationsFollow local regulations for hazardous waste disposal
When working with this compound, researchers should adhere to standard laboratory safety protocols, including:
  • Use of appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses

  • Handling in well-ventilated areas or fume hoods to minimize inhalation risks

  • Avoiding contact with skin, eyes, and clothing

  • Implementing proper storage practices in sealed containers under recommended conditions

  • Following institutional and regulatory guidelines for disposal of chemical waste

SpecificationDetailsReference
Purity Grades99% (2N) to 99.999% (5N)
Available FormsHigh purity, submicron, nanopowder
Standard GradesACS, Reagent, Technical Grade
Packaging OptionsResearch quantities (grams) to bulk orders
Product Code ExamplePD-OMX-02-pdane (American Elements)
Notable suppliers include American Elements, Santa Cruz Biotechnology, and Vulcan Chem, among others. These suppliers provide the compound with certificates of analysis and material safety data sheets in compliance with regulatory requirements such as EN 10204 .

Comparison with Related Palladium Complexes

To better understand the unique properties and applications of Palladium(II)[1,3-bis(diphenylphosphino)propane]-bis(benzonitrile)-bis-tetrafluoroborate, it is valuable to compare it with related palladium complexes, particularly those containing similar ligand systems but different counter-ions or co-ligands.
Table 4: Comparison of Palladium(II)[1,3-bis(diphenylphosphino)propane]-bis(benzonitrile)-bis-tetrafluoroborate with Related Compounds

CompoundMolecular FormulaKey DifferencesSpecific ApplicationsReference
Palladium(II)[1,3-bis(diphenylphosphino)propane]-bis(benzonitrile)-bis-tetrafluoroborateC41H36B2F8N2P2PdFocus compoundVersatile catalyst for various organic transformations
(1,3-Bis(diphenylphosphino)propane)palladium(II) chlorideC27H26Cl2P2PdContains chloride instead of tetrafluoroborate counter-ions and lacks benzonitrile ligandsCross-coupling reactions, particularly under milder conditions
Tetrakis(acetonitrile)palladium(II) tetrafluoroborateDifferent ligand compositionUses acetonitrile instead of benzonitrile and lacks phosphine ligandsReferenced as comparison in catalytic applications
The variation in ligand systems and counter-ions among these related complexes leads to differences in their catalytic activity, selectivity, stability, and solubility. The specific combination of 1,3-bis(diphenylphosphino)propane, benzonitrile, and tetrafluoroborate in our focus compound creates a unique electronic and steric environment around the palladium center, influencing its performance in catalytic applications .

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